molecular formula C24H18BrNO4 B11513313 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11513313
M. Wt: 464.3 g/mol
InChI Key: SJUADSGVCMETFW-XDOYNYLZSA-N
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Description

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Bromination: Introduction of the bromo group on the phenyl ring.

    Hydroxylation: Introduction of hydroxyl groups on the phenyl rings.

    Cyclization: Formation of the pyrrolone ring through cyclization reactions.

    Carbonylation: Introduction of the phenylcarbonyl group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature Control: Precise control of reaction temperatures.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Influence on Cellular Processes: Affecting cell proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(4-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-(3-bromo-4-methylphenyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H18BrNO4

Molecular Weight

464.3 g/mol

IUPAC Name

(4Z)-1-(3-bromo-4-methylphenyl)-5-(3-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H18BrNO4/c1-14-10-11-17(13-19(14)25)26-21(16-8-5-9-18(27)12-16)20(23(29)24(26)30)22(28)15-6-3-2-4-7-15/h2-13,21,27-28H,1H3/b22-20-

InChI Key

SJUADSGVCMETFW-XDOYNYLZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC(=CC=C4)O)Br

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)O)Br

Origin of Product

United States

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